Benzamide,N,N'-[(1-oxo-2-propene-1,3-diyl)di-3,1-phenylene)bis[4-bromo-
Overview
Description
Benzamide,N,N’-[(1-oxo-2-propene-1,3-diyl)di-3,1-phenylene)bis[4-bromo-] is a complex organic compound characterized by its unique molecular structure. This compound is part of the benzamide family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide,N,N’-[(1-oxo-2-propene-1,3-diyl)di-3,1-phenylene)bis[4-bromo-] typically involves a multi-step process. One common method includes the reaction of 4-bromobenzoyl chloride with 1,3-diaminobenzene in the presence of a base such as triethylamine. This reaction is followed by the addition of acryloyl chloride to form the final product. The reaction conditions often require a controlled temperature environment and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Benzamide,N,N’-[(1-oxo-2-propene-1,3-diyl)di-3,1-phenylene)bis[4-bromo-] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Benzamide,N,N’-[(1-oxo-2-propene-1,3-diyl)di-3,1-phenylene)bis[4-bromo-] has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of Benzamide,N,N’-[(1-oxo-2-propene-1,3-diyl)di-3,1-phenylene)bis[4-bromo-] involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular processes, leading to therapeutic effects such as anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
N,N’-[(3-Oxo-1-propene-1,3-diyl)di-3,1-phenylene]dibenzamide: A structurally similar compound with different substituents.
Uniqueness
Benzamide,N,N’-[(1-oxo-2-propene-1,3-diyl)di-3,1-phenylene)bis[4-bromo-] is unique due to its specific bromine substituents and the presence of the acryloyl group.
Properties
IUPAC Name |
4-bromo-N-[3-[(E)-3-[3-[(4-bromobenzoyl)amino]phenyl]-3-oxoprop-1-enyl]phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H20Br2N2O3/c30-23-12-8-20(9-13-23)28(35)32-25-5-1-3-19(17-25)7-16-27(34)22-4-2-6-26(18-22)33-29(36)21-10-14-24(31)15-11-21/h1-18H,(H,32,35)(H,33,36)/b16-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZRHKBMHOWIHZ-FRKPEAEDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Br)C=CC(=O)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Br)/C=C/C(=O)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H20Br2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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